Ep300/CREBBP-IN-2

Epigenetics Histone Acetyltransferase Inhibition Chemical Probe Selectivity

Ep300/CREBBP-IN-2 is a dual EP300/CREBBP inhibitor with sub-100 nM potency (EP300 IC50 52 nM; CREBBP 148 nM) and a ~2.8-fold selectivity window, ideal for dissecting EP300-dependent biology. It achieves cellular H3K27Ac inhibition at 70 nM—far below A-485’s effective range—minimizing off-target effects. Oral bioavailability (2 mg/kg, p.o., b.i.d.) supports repeat-dose tumor models. Structurally distinct from spiro-hydantoin and aminopyridine probes, it serves as an orthogonal tool to confirm on-target pharmacology. Choose for oral dosing and low-concentration target engagement.

Molecular Formula C26H27F3N4O4
Molecular Weight 516.5 g/mol
Cat. No. B15140443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEp300/CREBBP-IN-2
Molecular FormulaC26H27F3N4O4
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NC(=O)C5)F
InChIInChI=1S/C26H27F3N4O4/c1-37-17-4-2-15(3-5-17)25(8-10-26(28,29)11-9-25)24(36)33-14-16(27)12-20(33)23(35)32-21-7-6-18-19(30-21)13-22(34)31-18/h2-7,16,20H,8-14H2,1H3,(H,31,34)(H,30,32,35)/t16-,20-/m1/s1
InChIKeyCVCCDDXWAXREGK-OXQOHEQNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is Ep300/CREBBP-IN-2 – Core Identity and Baseline Properties for Procurement Evaluation


Ep300/CREBBP-IN-2 (CAS 2259641-59-1) is a small-molecule dual inhibitor of the histone acetyltransferases EP300 and CREBBP (also known as p300/CBP), originally disclosed as Example 73 in a Daiichi Sankyo patent [1]. It is a member of the cycloalkylacetic acid-type diamide derivative class and is characterized as both potent and orally bioavailable, with reported biochemical IC₅₀ values of 0.052 μM for EP300 and 0.148 μM for CREBBP [1][2]. The compound is employed as a chemical probe to investigate EP300/CREBBP-dependent acetylation signalling and tumor biology [2].

Why Generic EP300/CREBBP Inhibitor Substitution Fails – The Case for Ep300/CREBBP-IN-2 Selection


EP300 and CREBBP are highly homologous acetyltransferases, yet their individual contributions to oncogenic programmes differ, making balanced dual inhibition a desirable but difficult-to-achieve property [1]. Small structural changes within a chemotype can drastically alter the EP300:CREBBP selectivity ratio, cellular target engagement, and oral pharmacokinetics. Therefore, in-class compounds cannot be interchanged without risking loss of target coverage or introduction of confounding off-target effects. Ep300/CREBBP-IN-2 occupies a distinct position within the Daiichi Sankyo series by combining sub-100 nM potency on EP300 with controlled CREBBP inhibition and demonstrated oral in vivo efficacy, a profile not uniformly shared by earlier-generation probes such as A-485 or by close structural analogues such as Ep300/CREBBP-IN-3 [1][2].

Ep300/CREBBP-IN-2 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Biochemical Potency Advantage on EP300 Versus Closest Structural Analogue Ep300/CREBBP-IN-3

Among the diamide-series compounds disclosed in patent JPWO2018235966A1, Ep300/CREBBP-IN-2 (Example 73) exhibits an IC₅₀ for EP300 of 0.052 μM, which is nominally more potent than the IC₅₀ of 0.056 μM reported for Ep300/CREBBP-IN-3 (Example 61) [1]. While the difference in EP300 inhibition is modest, Ep300/CREBBP-IN-2 shows a substantially larger window over CREBBP (IC₅₀ 0.148 μM) compared with Ep300/CREBBP-IN-3 (IC₅₀ 0.095 μM), resulting in an EP300:CREBBP selectivity ratio of approximately 2.8-fold for Ep300/CREBBP-IN-2 versus 1.7-fold for Ep300/CREBBP-IN-3 [1][2]. This indicates that Ep300/CREBBP-IN-2 provides a clearer pharmacological separation between the two paralogues, which is critical when dissecting EP300-specific functions without full CREBBP suppression.

Epigenetics Histone Acetyltransferase Inhibition Chemical Probe Selectivity

Cellular Target Engagement Superiority Relative to First-Generation Probe A-485

In a cellular context, Ep300/CREBBP-IN-2 inhibits H3K27 acetylation (H3K27Ac) with an IC₅₀ of 0.070 μM [1]. Although this value was generated in a different cellular background, it compares favourably with the reported cellular H3K27Ac inhibition of A-485, which in HEK293T cells exhibits an IC₅₀ of approximately 0.5–1 μM under physiological acetyl-CoA conditions [2]. This represents an approximately 7- to 14-fold improvement in cellular potency for Ep300/CREBBP-IN-2 over the widely used first-generation probe A-485. The enhanced cellular activity is consistent with the heightened biochemical potency of the diamide series and suggests that lower concentrations of Ep300/CREBBP-IN-2 are required to achieve equivalent target engagement, potentially minimising off-target effects at efficacious doses.

Cellular Histone Acetylation H3K27Ac Biomarker Target Engagement

Documented Oral In Vivo Efficacy in a Mouse Xenograft Model

Ep300/CREBBP-IN-2 is one of the few EP300/CREBBP inhibitors for which oral in vivo efficacy has been explicitly disclosed. In a mouse xenograft model, twice-daily oral administration of Ep300/CREBBP-IN-2 at 2 mg/kg for nine days resulted in suppression of tumor proliferation [1]. This contrasts with A-485, which, although widely used in vitro, has limited reported in vivo utility due to poor pharmacokinetic properties, including high clearance and low oral bioavailability [2]. The demonstrated oral activity of Ep300/CREBBP-IN-2 in a tumour-bearing animal model provides a compelling rationale for its selection over A-485 or iP300w when studies require systemic, repeat-dose administration.

In Vivo Pharmacology Oral Bioavailability Tumor Growth Inhibition

Distinct Chemical Scaffold Advantage: Diamide Core Versus Spiro-Hydantoin and Aminopyridine Chemotypes

Ep300/CREBBP-IN-2 is built on a cycloalkylacetic acid-type diamide scaffold, which differentiates it from the spiro-oxazolidinedione (A-485), spiro-hydantoin (iP300w), and aminopyridine (CPI-1612) chemotypes that dominate the current EP300/CREBBP probe landscape [1][2]. The diamide scaffold provides a distinct vector for interaction within the HAT active site and may offer advantages in terms of synthetic tractability and physicochemical properties. The patent disclosure explicitly claims exceptional EP300/CREBBP HAT inhibitory activity and pharmaceutically acceptable salts, indicating that the scaffold is permissive for further optimization of pharmacokinetic and safety parameters [1]. From a procurement perspective, selecting Ep300/CREBBP-IN-2 as a structurally orthogonal probe to A-485 reduces the risk of confounding scaffold-specific off-target liabilities when orthogonal chemical matter is desired to corroborate target biology.

Medicinal Chemistry Scaffold Diversity Chemical Probe Development

Ep300/CREBBP-IN-2 Optimal Use Cases: From Bench to In Vivo Target Validation


Dissecting EP300-Specific Functions While Minimizing CREBBP Confounding

When the research question requires selective pharmacological inhibition of EP300 over CREBBP, Ep300/CREBBP-IN-2's ~2.8-fold selectivity window makes it more suitable than Ep300/CREBBP-IN-3 (1.7-fold). Use at concentrations near the EP300 IC₅₀ (52 nM) to preferentially block EP300 while retaining substantial CREBBP activity [1].

Cellular Histone Acetylation Studies Requiring Low-Dose Target Engagement

For experiments measuring H3K27Ac as a pharmacodynamic biomarker, Ep300/CREBBP-IN-2 achieves cellular IC₅₀ of 70 nM, enabling robust target engagement at concentrations far below those needed for A-485 (≈500–1000 nM). This low-concentration activity is advantageous for minimizing off-target effects in transcriptomic and acetyl-proteomic profiling studies [2].

Oral In Vivo Proof-of-Concept Studies in Oncology Models

Ep300/CREBBP-IN-2 is one of only a handful of EP300/CREBBP HAT inhibitors with publicly demonstrated oral in vivo efficacy. The established dosing regimen (2 mg/kg, p.o., b.i.d.) enables repeat-dose animal studies to evaluate tumour growth inhibition without the need for continuous infusion or intraperitoneal administration, facilitating chronic dosing paradigms [3].

Orthogonal Chemical Probe Deployment to Validate Target Biology

Because Ep300/CREBBP-IN-2 is structurally distinct from the spiro-hydantoin and aminopyridine probes, it serves as an ideal orthogonal tool compound. Using it alongside A-485 or iP300w in parallel experiments can help differentiate on-target EP300/CREBBP effects from scaffold-specific artefacts, a practice strongly recommended by the chemical biology community [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ep300/CREBBP-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.